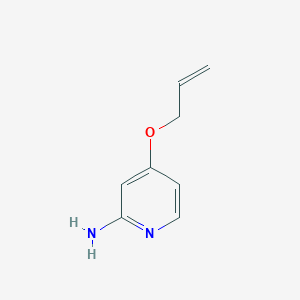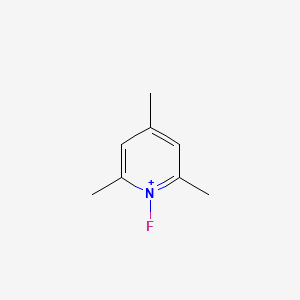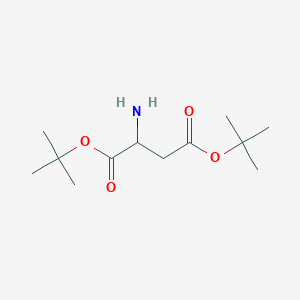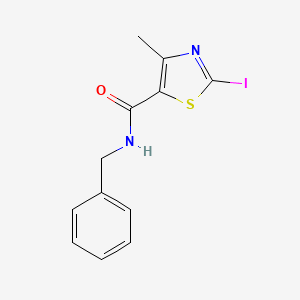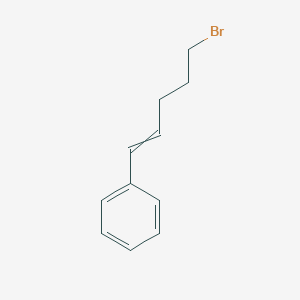
Benzene, (5-bromo-1-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (5-bromo-1-pentenyl)- is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom attached to the third carbon of the propyl chain, which is connected to a styrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, (5-bromo-1-pentenyl)- can be synthesized through several methods. One common approach involves the bromination of propylstyrene. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of Benzene, (5-bromo-1-pentenyl)- often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (5-bromo-1-pentenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized styrene derivatives.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: Benzene, (5-bromo-1-pentenyl)- can undergo polymerization to form polystyrene derivatives with bromine functionalities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrogen halides (HCl, HBr): For addition reactions.
Catalysts (e.g., palladium): For cross-coupling reactions.
Major Products Formed
Functionalized Styrene Derivatives: Resulting from substitution reactions.
Dihalogenated Products: From addition reactions.
Polystyrene Derivatives: From polymerization reactions.
Aplicaciones Científicas De Investigación
Benzene, (5-bromo-1-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development and as a functional group in pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, (5-bromo-1-pentenyl)- involves its reactivity due to the presence of the bromine atom and the styrene moiety. The bromine atom can participate in nucleophilic substitution reactions, while the styrene moiety can undergo addition and polymerization reactions. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a styrene moiety.
3-Bromopropionate Compounds: Contain a carboxylate group instead of a styrene moiety.
Uniqueness
Benzene, (5-bromo-1-pentenyl)- is unique due to its combination of a bromine atom and a styrene moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
5-bromopent-1-enylbenzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
Clave InChI |
TZRQBRODRXBKDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
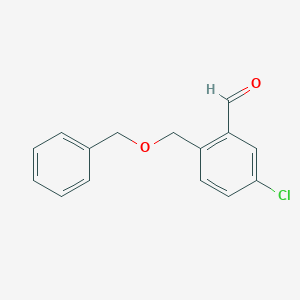

![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)
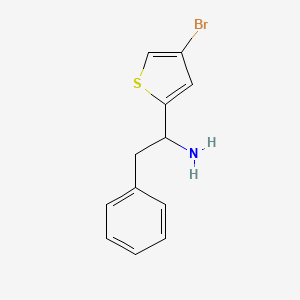

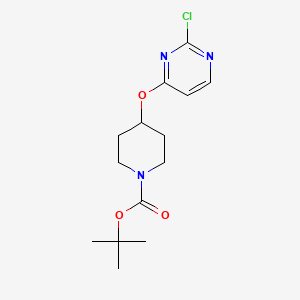
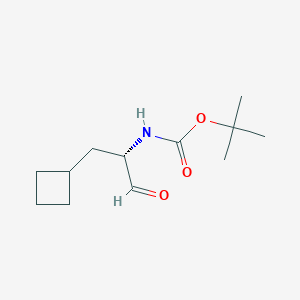

![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)

